(Z)-methyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
Description
(Z)-Methyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a benzofuran derivative characterized by a dihydrobenzofuran core substituted with a 4-isopropylbenzylidene group at position 2 and a methyl ester at position 3. The Z-configuration of the benzylidene moiety introduces steric and electronic effects that influence its crystallographic packing, hydrogen-bonding networks, and reactivity compared to its E-isomer or structurally related compounds. This compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELX ) and visualization software (e.g., ORTEP-III ) for precise determination of its conformation and intermolecular interactions.
Properties
IUPAC Name |
methyl (2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12(2)14-6-4-13(5-7-14)10-18-19(21)16-11-15(20(22)23-3)8-9-17(16)24-18/h4-12H,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQDFTIWCFNVJC-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process:
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Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
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Introduction of the Benzylidene Moiety: : The next step involves the introduction of the benzylidene group. This can be accomplished through a Knoevenagel condensation reaction, where the benzofuran derivative is reacted with 4-isopropylbenzaldehyde in the presence of a base such as piperidine or pyridine.
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Esterification: : The final step is the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of benzofuran derivatives with oxidized side chains.
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Reduction: : Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group and forming dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Products include benzofuran derivatives with oxidized side chains.
Reduction: Products include dihydrobenzofuran derivatives with hydroxyl groups.
Substitution: Products vary depending on the substituents introduced, such as halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Biological Activities
The biological activities of (Z)-methyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate have been explored in various studies:
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Study Findings : In vitro studies have shown that this compound has comparable efficacy to standard antibiotics like ampicillin, indicating its potential as an alternative therapeutic agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro tests on various cancer cell lines have revealed that this compound can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : Studies suggest that it may act through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic markers.
Summary of Research Findings
A review of the literature reveals several key findings regarding the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Antibacterial | Effective against multiple bacterial strains; mechanism involves cell wall disruption. |
| Study B | Anticancer | Induces apoptosis in cancer cell lines; modulates ROS levels. |
| Study C | Synthesis Methodology | Improved yields using specific solvent systems; catalytic approaches enhance reaction efficiency. |
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. For example, its anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Crystallographic Packing
The 4-isopropylbenzylidene group in the Z-configuration imposes distinct steric constraints compared to analogs with smaller substituents (e.g., methyl or hydrogen). For instance:
- Steric Hindrance: The isopropyl group increases torsional strain in the benzylidene moiety, leading to non-planar ring puckering, as quantified by Cremer-Pople parameters .
- Crystal Packing : Bulky substituents reduce packing efficiency, often resulting in lower-density crystal structures.
Table 1: Crystallographic Parameters of Benzofuran Derivatives
Hydrogen-Bonding Patterns and Reactivity
The Z-configuration facilitates unique hydrogen-bonding motifs compared to E-isomers or compounds with electron-withdrawing substituents. Graph set analysis reveals:
- C=O···H Interactions : The ester carbonyl at position 5 participates in stronger hydrogen bonds (2.8–3.0 Å) due to reduced steric occlusion in the Z-form.
- Benzylidene CH···O Interactions : The isopropyl group’s electron-donating nature enhances weak hydrogen bonds (3.2–3.5 Å), stabilizing supramolecular assemblies.
Methodological Considerations
- Crystallographic Refinement : SHELX enables precise modeling of the Z-isomer’s steric clashes, while ORTEP-III visualizes torsional strain in the benzylidene group.
- Hydrogen-Bond Analysis : Graph set theory discriminates between intra- and intermolecular interactions, critical for understanding solubility and stability.
- Puckering Quantification : Cremer-Pople coordinates provide a standardized framework for comparing ring conformations across derivatives.
Biological Activity
(Z)-Methyl 2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and related case studies.
Chemical Structure
The molecular formula of this compound is . The compound features a benzofuran moiety, which is known for various pharmacological activities.
1. Antioxidant Activity
Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, the ability to scavenge free radicals is critical for preventing oxidative stress-related diseases. In vitro assays have shown that derivatives of benzofuran can effectively reduce oxidative damage by neutralizing reactive oxygen species (ROS) .
2. Antimicrobial Properties
Research indicates that benzofuran derivatives possess antimicrobial activities against a variety of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. For example, compounds structurally related to this compound have been shown to inhibit bacterial growth in laboratory settings .
3. Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored through various in vivo and in vitro studies. Inflammatory pathways often involve the activation of NF-kB and COX enzymes. Compounds with similar scaffolds have demonstrated the ability to downregulate these pathways, suggesting that this compound may exert similar effects .
4. Cytotoxicity and Antitumor Activity
Cytotoxicity assays have indicated that certain analogs can induce apoptosis in cancer cell lines without significantly affecting normal cells. This selective cytotoxicity is crucial for developing anticancer agents with fewer side effects. The mechanism often involves the activation of caspases and modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Efficacy : A study evaluated the radical scavenging activity using DPPH and ABTS assays. Results indicated that compounds similar to this compound exhibited up to 93% inhibition of DPPH radicals at concentrations comparable to standard antioxidants like vitamin C .
- Cytotoxic Studies : In research involving B16F10 melanoma cells, analogs were tested for their cytotoxic effects over 48 and 72 hours at various concentrations. Notably, certain analogs showed significant cytotoxicity at concentrations as low as 2.5 µM, leading to their exclusion from further anti-melanogenic studies due to high toxicity .
- Mechanistic Insights : Lineweaver–Burk plots were utilized to elucidate the inhibitory mechanisms on mushroom tyrosinase, a key enzyme in melanin biosynthesis. The kinetic studies revealed that specific analogs could significantly inhibit enzyme activity, which is crucial for understanding their potential applications in skin-whitening formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
